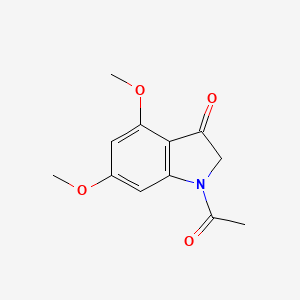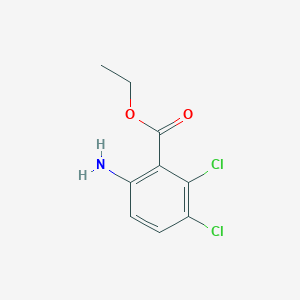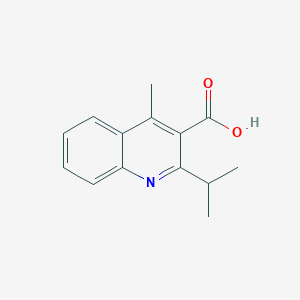
1-Acetyl-4,6-dimethoxy-1,2-dihydro-3H-indol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-4,6-dimethoxyindolin-3-one is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological activities
Métodos De Preparación
The synthesis of 1-Acetyl-4,6-dimethoxyindolin-3-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The specific synthetic route for this compound may involve the following steps:
Formation of the hydrazone: Reacting phenylhydrazine with an appropriate ketone or aldehyde to form a hydrazone intermediate.
Cyclization: Subjecting the hydrazone to acidic conditions to induce cyclization, forming the indole ring.
Acetylation: Introducing the acetyl group through acetylation reactions using acetic anhydride or acetyl chloride.
Methoxylation: Adding methoxy groups via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Análisis De Reacciones Químicas
1-Acetyl-4,6-dimethoxyindolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various substituents. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups or extended conjugation.
Aplicaciones Científicas De Investigación
1-Acetyl-4,6-dimethoxyindolin-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives, which are valuable in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in designing novel therapeutics targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable indole core and functional groups.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-4,6-dimethoxyindolin-3-one involves its interaction with various molecular targets and pathways. The compound’s acetyl and methoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. For instance, it may inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways involved in disease processes. Detailed studies on its molecular targets and pathways are essential to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
1-Acetyl-4,6-dimethoxyindolin-3-one can be compared with other indole derivatives such as:
1-Acetylindolin-3-one: Lacks the methoxy groups, resulting in different chemical reactivity and biological activity.
4,6-Dimethoxyindole: Lacks the acetyl group, affecting its solubility and interaction with biological targets.
Indole-3-acetic acid: A naturally occurring plant hormone with distinct biological functions compared to synthetic derivatives.
Propiedades
Número CAS |
581078-85-5 |
|---|---|
Fórmula molecular |
C12H13NO4 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
1-acetyl-4,6-dimethoxy-2H-indol-3-one |
InChI |
InChI=1S/C12H13NO4/c1-7(14)13-6-10(15)12-9(13)4-8(16-2)5-11(12)17-3/h4-5H,6H2,1-3H3 |
Clave InChI |
RYDBMUBEJMKTFO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC(=O)C2=C1C=C(C=C2OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol](/img/structure/B11876558.png)
![7-Nitro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B11876562.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11876569.png)



![4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11876592.png)

![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11876606.png)
![Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate](/img/structure/B11876609.png)
![2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione, 1-methyl-, (1S)-](/img/structure/B11876621.png)

![6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11876626.png)
